molecular formula C10H10ClN3O2 B14804100 5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14804100
M. Wt: 239.66 g/mol
InChI Key: CASIENVFFFVGJE-UHFFFAOYSA-N
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Description

5-Chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine-dione derivative characterized by a fused bicyclic core with chloro and methyl substituents at positions 5, 1, 3, and 5. This compound belongs to a broader class of pyridopyrimidine-diones, which are extensively studied for their diverse biological activities, including antimicrobial, herbicidal, and enzyme inhibitory properties.

Properties

IUPAC Name

5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-5-4-12-8-6(7(5)11)9(15)14(3)10(16)13(8)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASIENVFFFVGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid

    Substitution: Benzylamine (BnNH2), sodium methoxide (MeONa)

Major Products

    Oxidation: Introduction of oxygen-containing functional groups

    Substitution: Formation of derivatives with substituted amine groups

Scientific Research Applications

5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations:

  • Chloro vs. Fluorophenyl Groups : The chloro substituent at position 5 in the target compound may confer distinct electronic effects compared to the trifluorophenyl group in compound 2o, which shows strong herbicidal activity via π–π interactions and hydrogen bonding with PPO enzymes .
  • Thieno vs. Pyrido Cores: Thieno[2,3-d]pyrimidine derivatives (e.g., –6) exhibit notable antimicrobial activity, likely due to enhanced membrane permeability from the sulfur atom. In contrast, pyrido[2,3-d]pyrimidines (e.g., –10) are more commonly associated with herbicidal applications.
  • Methyl Substitutions : Methyl groups at positions 1, 3, and 6 in the target compound may improve metabolic stability compared to analogs with bulkier substituents (e.g., pentyl or cyclopropyl groups in –14).

Herbicidal Activity

Compound 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) inhibits Nicotiana tabacum PPO via hydrogen bonding (Arg98, Thr176) and π–π interactions with FAD600, achieving an IC₅₀ of 0.82 μM . The target compound’s chloro and methyl groups may reduce affinity compared to 2o’s fluorophenyl moiety, which enhances electron-withdrawing effects and target binding.

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives (–6) show superior activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria compared to pyrido[2,3-d]pyrimidines. For example, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits a MIC of 12.5 μg/mL against P. aeruginosa, outperforming streptomycin . The target compound’s pyrido core and chloro group may limit similar efficacy.

Enzyme Inhibition

Pyrano[2,3-d]pyrimidine-diones () inhibit α-amylase and α-glucosidase (IC₅₀ values: 8.2–22.4 μM), likely due to hydrogen bonding with catalytic residues. The target compound’s pyrido core may alter binding modes, but its chloro group could enhance halogen bonding with enzymes.

Physicochemical and Electronic Properties

Frontier molecular orbital (FMO) analysis of compound 2o reveals a HOMO-LUMO gap of 4.12 eV, with electron density localized on the pyridopyrimidine ring . The target compound’s chloro substituent may lower the LUMO energy, increasing electrophilicity and reactivity. Compared to acetyl- or pentyl-substituted analogs (), its methyl groups likely reduce steric hindrance, improving membrane permeability.

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